Eeyarestatin I is derived from natural sources, specifically from the fungus Eeyaresta sp., and it has been classified as a chemical entity with the following details:
The compound is primarily utilized in laboratory research, particularly in studies related to cancer biology and protein degradation pathways .
The synthesis of Eeyarestatin I involves several steps that can be complex due to the need for specific conditions to ensure yield and purity. The method typically includes:
The detailed synthesis route has been documented in literature, emphasizing the importance of optimizing reaction parameters for effective yields .
The molecular structure of Eeyarestatin I reveals several key features:
The structural formula can be represented as follows:
This complexity allows Eeyarestatin I to interact specifically with components of the ERAD pathway .
Eeyarestatin I participates in various chemical reactions, primarily focusing on:
Specific reaction conditions such as concentration and incubation time play a vital role in determining the efficacy of these interactions.
Eeyarestatin I operates through several mechanisms:
These mechanisms highlight its potential as a therapeutic agent in cancer treatment and viral infections.
Eeyarestatin I exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings.
Eeyarestatin I has diverse applications in scientific research:
Eeyarestatin I (ESI) emerged in the early 2000s through chemical library screens designed to identify modulators of endoplasmic reticulum-associated degradation (ERAD). Initial research characterized it as a small molecule inhibitor (MW 630.44 Da; CAS 412960-54-4) with a crystalline structure comprising distinct nitrofuran-containing (NFC) and aromatic domains [3] [9]. The compound’s discovery was serendipitously linked to a research project at the University of Manchester investigating ERAD pathway components, where its capacity to disrupt ER homeostasis was immediately recognized as scientifically significant [7]. Early pharmacological profiling revealed ESI’s unexpected potency in selectively inducing cancer cell death (e.g., IC₅₀ of 4±1.2 µM in JEKO-1 lymphoma cells), positioning it as a potential chemotherapeutic agent distinct from proteasome inhibitors like bortezomib [3] [8]. Crucially, follow-up studies demonstrated that ESI’s cellular effects extended beyond ERAD inhibition, hinting at a broader mechanism of action centered on endoplasmic reticulum (ER) translocation machinery [1] [7].
ESI was initially defined as a potent ERAD inhibitor through its disruption of the p97/VCP ATPase complex—a critical component responsible for extracting misfolded proteins from the ER lumen to the cytosol for proteasomal degradation. Wang et al. (2008) demonstrated ESI’s direct binding to p97 (Kd ~5-10 µM) via surface plasmon resonance, causing conformational changes that impaired its function and led to polyubiquitinated substrate accumulation [8] [9]. Simultaneously, Cross et al. (2009) uncovered a secondary mechanism wherein ESI inhibited the Sec61 translocon—the primary channel for co-translational protein translocation into the ER. This dual functionality was evidenced by:
ESI’s inhibition of Sec61 was mechanistically distinct from substrate-specific translocon inhibitors (e.g., cotransin). It blocked nascent polypeptide transfer from the signal recognition particle (SRP) targeting complex to Sec61, effectively halting translocation initiation [1] [5]. This dual targeting capability—ERAD impairment via p97 and translocation blockade via Sec61—established ESI as a unique pharmacological tool for perturbing ER function comprehensively [6] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5